5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid
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Overview
Description
5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid is an organic compound known for its vibrant color and complex structure. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydroxyl and sulfonic acid functional groups. This compound is often used in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid typically involves a multi-step process. The starting material, naphthalene, undergoes sulfonation to introduce sulfonic acid groups at specific positions. This is followed by diazotization and coupling reactions to introduce the azo group, resulting in the formation of the final compound. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The sulfonation of naphthalene is carried out using oleum, and the subsequent reactions are optimized for yield and purity. The final product is purified through crystallization or other separation techniques to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Armstrong’s acid (naphthalene-1,5-disulfonic acid): Similar in structure but lacks the azo and hydroxyl groups.
Disodium 4-amino-5-hydroxy-3,6-bis{[4-(vinylsulfonyl)phenyl]diazenyl}naphthalene-2,7-disulfonate: Contains similar functional groups but differs in the position and nature of the substituents.
Uniqueness
5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid is unique due to its combination of hydroxyl, azo, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of dyes and pigments, as well as in various scientific research applications.
Properties
CAS No. |
62470-87-5 |
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Molecular Formula |
C17H14N2O7S2 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-hydroxy-4-[(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C17H14N2O7S2/c1-10-5-7-11(8-6-10)18-19-17-15(28(24,25)26)9-14(27(21,22)23)12-3-2-4-13(20)16(12)17/h2-9,20H,1H3,(H,21,22,23)(H,24,25,26) |
InChI Key |
BGTYFWHVCKPCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C3=C2C(=CC=C3)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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